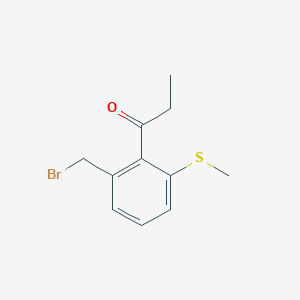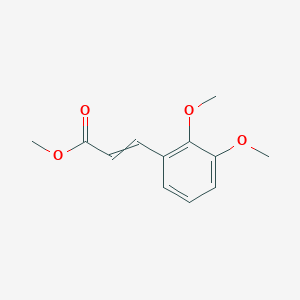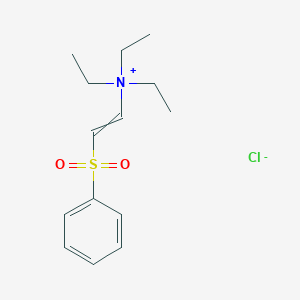![molecular formula C8H6ClIN2 B14063372 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloromethylpyridine with iodine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.
Coupling Reactions: The iodine group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA or proteins . This can lead to changes in the function or activity of these biomolecules, which is the basis for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: This compound is similar in structure but lacks the iodine substituent.
2-Chloro-6-(trichloromethyl)pyridine: Another related compound with different substituents that can affect its reactivity and applications.
Uniqueness
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine substituents on the imidazo[1,2-a]pyridine scaffold.
Propiedades
Fórmula molecular |
C8H6ClIN2 |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
2-(chloromethyl)-8-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2 |
Clave InChI |
JQKKEXDKWMQYEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C(=C1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)










